Zabedosertib

IRAK4 inhibitor Kinase assay IC50

Procure Zabedosertib (BAY 1834845), a highly characterized, potent, and selective oral IRAK4 inhibitor, to accelerate your preclinical inflammation and autoimmune research. Distinguished from other IRAK4 clinical candidates by its well-defined kinase selectivity profile, robust 74% oral bioavailability, and extensive Phase I clinical dataset confirming target engagement and a favorable safety profile, this compound serves as an unparalleled benchmark for comparative studies. Leverage its established PK/PD parameters (19–30 h half-life) for developing and validating dosing models, or use it to dissect on-target IRAK4 effects from off-target activities like FLT3 inhibition in complex in vivo systems.

Molecular Formula C20H21F3N4O4S
Molecular Weight 470.5 g/mol
CAS No. 1931994-81-8
Cat. No. B3324631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZabedosertib
CAS1931994-81-8
Molecular FormulaC20H21F3N4O4S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)CCS(=O)(=O)C)O
InChIInChI=1S/C20H21F3N4O4S/c1-19(2,29)13-10-15-12(11-27(26-15)7-8-32(3,30)31)9-16(13)25-18(28)14-5-4-6-17(24-14)20(21,22)23/h4-6,9-11,29H,7-8H2,1-3H3,(H,25,28)
InChIKeyOQAMEEFUUFJZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zabedosertib (BAY 1834845) – IRAK4 Kinase Inhibitor for Inflammatory Disease Research


Zabedosertib (BAY 1834845; CAS 1931994-81-8) is a potent and selective oral small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a key regulator of innate inflammatory signaling downstream of Toll-like and IL-1 receptors [1]. Its immunomodulatory activity has been characterized extensively in preclinical models and in multiple Phase 1 clinical studies in healthy volunteers, demonstrating favorable pharmacokinetics and target engagement suitable for once-daily dosing [2].

Zabedosertib Selection Rationale: Why IRAK4 Inhibitors Are Not Interchangeable


While several IRAK4 inhibitors and degraders are in clinical development (e.g., PF-06650833/zimlovisertib, KT-474/SAR444656, edecesertib/GS-5718), significant differences in biochemical potency, kinase selectivity profiles, pharmacokinetic properties, and demonstrated clinical efficacy preclude simple substitution [1][2]. Even within Bayer's own development program, the closely related analog BAY1830839 exhibits a distinct kinase selectivity pattern and different in vivo pharmacological behavior, underscoring that IRAK4 inhibition as a class does not guarantee equivalent experimental or therapeutic outcomes [3].

Zabedosertib Head-to-Head Comparative Data for Evidence-Based Procurement


Biochemical IRAK4 Potency: Zabedosertib vs. PF-06650833 and BAY1830839

In biochemical kinase inhibition assays, Zabedosertib exhibits an IRAK4 IC50 of 8 nM at 1 mM ATP concentration [1]. This potency is lower than the structurally related analog BAY1830839 (IC50 3 nM) [1] and significantly lower than the leading competitor PF-06650833 (zimlovisertib), which demonstrates sub-nanomolar potency with an IC50 of 0.2 nM [2].

IRAK4 inhibitor Kinase assay IC50 Biochemical potency

Kinase Selectivity Profile: Off-Target FLT3 and TrkA Inhibition

Head-to-head biochemical profiling against key off-target kinases reveals distinct selectivity patterns. Against FLT3, Zabedosertib demonstrates an IC50 of 243 nM, while BAY1830839 is more potent at 167 nM. Both compounds show similar moderate activity against TrkA (Zabedosertib: 600 nM; BAY1830839: 636 nM) [1]. In contrast, PF-06650833 exhibits >500-fold selectivity for IRAK4 over 279 kinases tested, with minimal off-target inhibition [2].

Kinase selectivity Off-target activity FLT3 TrkA Safety margin

Clinical Efficacy in Atopic Dermatitis: Phase II Placebo-Controlled Results

In the 12-week, randomized, double-blind, placebo-controlled Phase IIa DAMASK study in moderate-to-severe atopic dermatitis (AD), Zabedosertib 120 mg twice daily failed to demonstrate significant improvement over placebo on the primary endpoint of EASI-75 response (32.3% vs. 37.4%, respectively) [1]. Secondary endpoints similarly showed no benefit, including percentage change in EASI (-44.6% vs. -55.9%) and Peak Pruritus response (16.4% vs. 25.0%) [1]. In contrast, the IRAK4 degrader KT-474 demonstrated a statistically significant improvement in EASI score at Week 4 in a Phase I study of AD patients [2].

Atopic dermatitis EASI-75 Phase II Efficacy Placebo-controlled

Oral Pharmacokinetics and Target Engagement: Absolute Bioavailability and Occupancy

Zabedosertib demonstrates an absolute oral bioavailability of 74% at a 120 mg dose, with a dose-independent terminal half-life of 19–30 hours supporting once-daily dosing [1]. Modeling based on in vitro IL-6 inhibition in human whole blood predicts ~80% target occupancy over the dosing interval at the maximum feasible dose of 120 mg twice daily [1]. In comparison, PF-06650833 exhibits a shorter half-life of approximately 5–7 hours requiring twice-daily dosing [2], while GS-5718 (edecesertib) was optimized for once-daily administration with favorable PK properties [3].

Pharmacokinetics Bioavailability Target occupancy Half-life Dosing

Evidence-Backed Applications for Zabedosertib in Research and Preclinical Development


Investigation of IRAK4 Biology in Non-AD Inflammatory Indications

Based on its established favorable safety profile in Phase I [1] and clear lack of efficacy in atopic dermatitis [2], Zabedosertib serves as a highly characterized tool compound to interrogate IRAK4-dependent biology in other inflammatory or autoimmune diseases where the target's role may differ. Potential areas include hidradenitis suppurativa, rheumatoid arthritis, and systemic lupus erythematosus, as suggested by the compound's original development scope [3].

Comparative Pharmacology Studies of IRAK4 Inhibition vs. Degradation

Zabedosertib's well-defined kinase inhibitor mechanism and extensive preclinical/clinical dataset provide an ideal benchmark for comparative studies against emerging IRAK4 degraders like KT-474 [4]. Such studies can elucidate fundamental differences between kinase inhibition and target degradation in terms of signaling pathway modulation, efficacy, and safety.

PK/PD Modeling and Dose Optimization for Once-Daily Oral IRAK4 Inhibition

The compound's 74% oral bioavailability, 19–30 h half-life, and projected ~80% target occupancy at 120 mg BID [1] make it an excellent probe for developing and validating pharmacokinetic/pharmacodynamic (PK/PD) models. Researchers can leverage these quantitative parameters to optimize dosing regimens in preclinical disease models where sustained target engagement is required.

Investigating FLT3-Mediated Off-Target Effects in Inflammatory Models

With a defined FLT3 IC50 of 243 nM (75-fold selectivity over IRAK4) [5], Zabedosertib can be used in combination with highly selective comparators (e.g., PF-06650833) to dissect the contribution of FLT3 inhibition to observed pharmacology in complex in vivo systems. This is particularly relevant for distinguishing on-target IRAK4 effects from potential off-target activities.

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